4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O2/c1-15-4-8-18(9-5-15)29-23-21(16(2)28-29)22(25)20(14-27-23)24(30)26-13-12-17-6-10-19(31-3)11-7-17/h4-11,14H,12-13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJMIWWTWRZMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=C(C(=C3C(=N2)C)Cl)C(=O)NCCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors such as 3-aminopyridine and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Attachment of the Methoxyphenethyl Group: This step involves a nucleophilic substitution reaction where the methoxyphenethyl group is introduced using appropriate alkylating agents.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid derivative with an amine, often using coupling reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenethyl and methyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the nitro or carbonyl groups, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom in the pyrazolo[3,4-b]pyridine core can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, showcasing potential as a therapeutic agent. For instance, studies have demonstrated that modifications in the structure of pyrazolo[3,4-b]pyridine can enhance its cytotoxic effects against breast cancer cells by targeting critical signaling pathways involved in tumor proliferation and survival .
Neuroprotective Effects
Another promising application of this compound is its neuroprotective potential. Research has shown that derivatives of pyrazolo[3,4-b]pyridine can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural characteristics of 4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide allow it to interact with serotonin receptors, which may contribute to its neuroprotective effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrazolo[3,4-b]pyridine derivatives. The presence of the 4-chloro and methoxy groups significantly influences the biological activity of the compound. For example, the introduction of electron-donating or withdrawing groups at specific positions on the aromatic rings can modulate lipophilicity and receptor affinity, thereby enhancing therapeutic efficacy .
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Chloro | Increased potency | |
| 4-Methoxy | Enhanced selectivity | |
| p-Tolyl | Improved binding affinity |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines. The compound demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating significant potency compared to standard chemotherapeutics .
Case Study 2: Neuroprotection in Animal Models
A study conducted on animal models assessed the neuroprotective effects of this compound. Results showed a marked reduction in neuroinflammation and oxidative stress markers following treatment, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methoxyphenethyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Differences
The table below compares the target compound with structurally related pyrazolo[3,4-b]pyridine derivatives:
Key Observations :
- Carboxamide vs. Carbonitrile/Carboxylic Acid : The 4-methoxyphenethyl carboxamide group in the target compound likely increases solubility compared to carbonitrile (4k) or carboxylic acid () derivatives .
- Aryl Group Diversity : The p-tolyl group (1-position) in the target compound may confer metabolic stability over phenyl or chlorophenyl groups seen in analogs .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of halogenated aromatic aldehydes (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives. Key steps include cyclization under reflux with catalysts like palladium or copper (e.g., Pd/C in DMF at 80–100°C) and subsequent functionalization of the pyrazole core. Solvent selection (e.g., toluene or DMF) and stoichiometric control of reagents (e.g., 1.2 equivalents of 4-methoxyphenethylamine) are critical to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity. Evidence from analogous pyrazolo[3,4-b]pyridine syntheses supports the use of microwave-assisted reactions to reduce reaction times .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for pyrazole and p-tolyl groups) and methoxy singlet (δ 3.8 ppm).
- IR Spectroscopy : Detect carbonyl stretching (C=O at ~1680 cm⁻¹) and N–H bending (pyrazole ring, ~1550 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ m/z calculated for C₂₅H₂₄ClN₃O₂: 458.1634). Cross-referencing with crystallographic data (e.g., bond lengths from X-ray diffraction) ensures structural accuracy .
Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction?
- Methodological Answer : Slow evaporation of a saturated solution in dichloromethane/methanol (3:1 v/v) at 4°C produces monoclinic crystals (space group P21/c). Unit cell parameters (a = 8.873 Å, b = 19.904 Å, c = 10.529 Å, β = 96.689°, Z = 4) are consistent with similar pyrazolo-pyridine derivatives. Thermal ellipsoid analysis confirms minimal disorder (<5%) .
Q. Which chromatographic methods are effective for purification, and how is purity validated?
- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >98% purity. Validate via:
Q. How do computational methods predict electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2 eV) and electrostatic potential maps. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., LP(N) → σ*(C–Cl)) that influence reactivity. CAM-B3LYP/PCM models predict solvatochromic shifts in UV-Vis spectra .
Advanced Research Questions
Q. How does the compound interact with CB1 cannabinoid receptors, and what conformational analyses explain its antagonism?
- Methodological Answer : Molecular docking (AutoDock Vina) and AM1 conformational analysis reveal four stable conformers (Tg, Ts, Cg, Cs). The protonated piperidine-N form (Ts conformer) binds CB1 via π-π stacking (ΔG = −9.8 kcal/mol) with the p-tolyl group. Competitive radioligand displacement assays ([³H]CP55940) yield K(i) = 2.3 nM, confirming antagonism. CoMFA models (q² = 0.62, r² = 0.94) highlight steric contributions from the C3-methyl group .
Q. What 3D-QSAR models predict bioactivity, and how are CoMFA parameters optimized?
- Methodological Answer : Comparative Molecular Field Analysis (CoMFA) using a training set of 31 analogs identifies electrostatic (47%) and steric (53%) fields as key bioactivity determinants. PLS regression (6 components, r² = 0.97) validates predictive power. Regions near the 4-chlorophenyl moiety show high steric tolerance, while negative charges at the carboxamide oxygen enhance binding. Cross-validation (LOO, q² = 0.58) confirms robustness .
Q. What thermodynamic parameters govern stability, and how are they determined?
- Methodological Answer : Isothermal Titration Calorimetry (ITC) measures ΔH = −45.2 kJ/mol and ΔS = −120 J/mol·K for receptor binding. DFT calculations (B3LYP) predict Gibbs free energy (ΔG = −32.1 kJ/mol) and vibrational entropy contributions. Differential Scanning Calorimetry (DSC) shows a melting point of 218°C (ΔHfus = 28.4 kJ/mol), correlating with crystallographic packing efficiency .
Q. How do structural modifications impact binding affinity and selectivity?
- Methodological Answer : Halogen substitution (e.g., replacing Cl with F at position 4) reduces CB1 affinity (K(i) = 15 nM vs. 2.3 nM for parent compound) due to decreased hydrophobic interactions. Aromatic ring expansion (p-tolyl → naphthyl) improves selectivity (>100-fold for CB1 over CB2). Free-Wilson analysis quantifies substituent contributions: methoxy groups enhance solubility but reduce membrane permeability .
Q. What molecular orbital characteristics influence reactivity and optical properties?
- Methodological Answer : CAM-B3LYP calculations reveal a dipole moment of 5.8 Debye and first hyperpolarizability (β = 1.4 × 10⁻³⁰ esu), suggesting nonlinear optical (NLO) potential. NBO analysis shows strong conjugative stabilization (E(2) = 45 kcal/mol) between the pyrazole N1 lone pair and the adjacent C=O group. TD-DFT predicts λmax = 320 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol, matching experimental UV data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
